molecular formula C16H17N5O3 B2859296 ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate CAS No. 892470-73-4

ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate

Cat. No.: B2859296
CAS No.: 892470-73-4
M. Wt: 327.344
InChI Key: BPDAYKPSJZSFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. The compound features a benzyl group at position 3, a 7-oxo moiety, and an ethyl propanoate ester side chain at position 6.

Properties

IUPAC Name

ethyl 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-3-24-16(23)11(2)20-10-17-14-13(15(20)22)18-19-21(14)9-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDAYKPSJZSFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: β-Keto Esters

β-Keto esters serve as critical precursors. Ethyl 3-oxo-3-phenylpropanoate, for example, is synthesized by base-catalyzed Claisen condensation of ethyl acetate with benzaldehyde derivatives. In a representative procedure, ethyl acetoacetate reacts with benzyl bromide in the presence of sodium ethoxide, yielding ethyl 2-benzyl-3-oxopropanoate with 85–93% efficiency.

Table 1: Synthesis of β-Keto Esters

Starting Material Reagent Conditions Yield (%)
Ethyl acetoacetate Benzyl bromide NaOEt, reflux, 12 h 93
Ethyl trifluoroacetate Glycine ethyl ester Na2CO3, toluene, 50°C 78

Triazole Ring Formation

Condensation of β-keto esters with 5-amino-4H-1,2,3-triazole under acidic or basic conditions generates the triazolopyrimidine core. For instance, ethyl 3-oxo-3-(p-tolyl)propanoate reacts with 5-amino-1,2,3-triazole in phosphoryl chloride (POCl3) at 80°C, yielding 7-hydroxytriazolopyrimidine intermediates. Subsequent chlorination with POCl3 produces 6-chloro derivatives, which are alkylated with benzyl amines or esters.

Functionalization of the Triazolopyrimidine Core

Benzylation at N3

The 3-benzyl group is introduced via nucleophilic substitution. In a patent-derived method, 6-chloro-7-oxo-triazolopyrimidine reacts with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base, achieving 70–80% yields. Alternatively, benzylamine derivatives can be employed under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for stereoselective alkylation.

Table 2: Benzylation Conditions

Intermediate Benzylating Agent Base/Solvent Yield (%)
6-Chloro-triazolopyrimidine Benzyl bromide K2CO3, DMF, 60°C 75
7-Hydroxy-triazolopyrimidine Benzyl chloride NaH, THF, 0°C→rt 68

Optimization and Mechanistic Insights

Reaction Selectivity

Competing pathways during cyclization necessitate careful control of temperature and stoichiometry. Excess POCl3 (3–4 equiv) ensures complete chlorination of the 7-hydroxyl group, minimizing dimerization byproducts. Steric effects from the benzyl group enhance regioselectivity during propanoate addition, favoring C2 over C5 substitution.

Solvent and Catalytic Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene facilitates azeotropic removal of water during condensations. Catalytic p-toluenesulfonic acid (p-TsOH) accelerates triazole ring closure, reducing reaction times from 24 h to 6 h.

Characterization and Analytical Data

Spectroscopic Verification

  • 1H NMR (CDCl3, 400 MHz): δ 7.32–7.25 (m, 5H, Ar-H), 4.62 (t, J = 7.3 Hz, 1H, CH), 4.11 (q, J = 7.0 Hz, 2H, OCH2), 3.35 (d, J = 7.3 Hz, 2H, CH2), 1.11 (t, J = 7.0 Hz, 3H, CH3).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O lactam), 1550 cm⁻¹ (triazole C=N).

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomeric impurities, with the target compound eluting at Rf = 0.45. Recrystallization from ethanol/water (1:1) affords analytically pure crystals (mp 142–144°C).

Scalability and Industrial Adaptations

Gram-scale syntheses (≥10 g) employ continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., POCl3 chlorination). Patent methods highlight toluene as a preferred solvent for its low cost and ease of removal via distillation.

Chemical Reactions Analysis

Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a complex organic compound belonging to the triazolopyrimidine class, which is of interest in scientific research, medicinal chemistry, and pharmacology. It features a triazole ring fused with a pyrimidine moiety, further substituted with an ethyl ester and a benzyl group. The molecular formula is C16H17N5O3, with a molecular weight of 327.34 .

Potential Applications

Triazolopyrimidines are known for diverse pharmacological properties, including antimicrobial and anticancer activities. Research suggests that these derivatives can inhibit the growth of bacterial and fungal strains and demonstrate cytotoxic effects against various cancer cell lines. The presence of the 7-oxo group in the triazolopyrimidine framework often correlates with increased biological activity. The compound's versatility and potential for further functionalization are underscored by reactions typical of triazole and pyrimidine derivatives.

Biological Activities

Compounds within the triazolopyrimidine class exhibit diverse biological activities:

  • Antimicrobial Activity Triazolopyrimidine derivatives can inhibit the growth of several bacterial and fungal strains.
  • Anticancer Properties Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, inhibiting cell proliferation.

Mechanism of Action

The mechanism of action of ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The triazolopyrimidine core is known to interact with nucleophilic sites within the target molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The triazolopyrimidine scaffold is highly versatile, with modifications at positions 3, 5, 6, and 7 significantly altering biological and physicochemical properties. Key structural analogs include:

Compound Name / Structure Substituents Key Features
Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate 3-benzyl, 7-oxo, 6-ethyl propanoate Ester side chain enhances lipophilicity; benzyl group may influence target binding .
1-(3-Phenyl-7-imino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)urea 3-phenyl, 7-imino, 6-urea Urea moiety improves hydrogen-bonding capacity; potent carbonic anhydrase IX (CA-IX) inhibitor .
IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea) Thiazolo-pyrimidine core, 3-propyl, 6-urea Thiazolo substitution confers neuroprotective effects in Parkinson’s disease models .
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidin-6(7H)-ones Fused pyrimido-triazolo system Exhibits fluorescence; synthesized via cyclocondensation with triethyl orthoesters .
(1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol 5-propylthio, 7-cyclopropylamino, cyclopentane diol Pharmaceutical solid form with enhanced solubility and stability; targets kinase pathways .

Biological Activity

Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a synthetic compound belonging to the class of triazolopyrimidines, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structural arrangement characterized by:

  • Triazole and Pyrimidine Moieties : The fused triazole and pyrimidine rings contribute to its biological activity.
  • Functional Groups : The presence of a 7-oxo group and an ethyl ester enhances its pharmacological properties.

The molecular formula is C23H24N6O4C_{23}H_{24}N_{6}O_{4}, indicating a complex organic structure that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolopyrimidine core is known for:

  • Binding Affinity : It binds to nucleophilic sites within target molecules, modulating their activity.
  • Influence on Biological Pathways : This interaction can lead to alterations in various cellular processes.

Biological Activity

Research has demonstrated diverse pharmacological properties associated with this compound:

  • Antimicrobial Activity : Studies indicate that compounds in the triazolopyrimidine class exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against pathogens like Escherichia coli and Candida albicans .
MicroorganismActivity Observed
Escherichia coliSignificant antibacterial activity
Staphylococcus aureusEffective against Gram-positive bacteria
Candida albicansAntifungal efficacy

Case Studies and Research Findings

  • Antibacterial Studies :
    • A study evaluated various derivatives of triazolopyrimidines for antibacterial activity against multiple strains. This compound showed promising results in inhibiting bacterial growth .
  • Antifungal Activity :
    • In vitro tests indicated that certain derivatives exhibited antifungal properties comparable to established antifungal agents. This suggests potential applications in treating fungal infections .
  • Mechanistic Insights :
    • Research into the mechanism of action revealed that the compound affects specific metabolic pathways by inhibiting key enzymes involved in bacterial cell wall synthesis .

Comparative Analysis

To highlight the uniqueness of this compound compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundTriazole and pyrimidine rings; ethyl esterAntibacterial and antifungal
N-benzyl derivativesVariation in side chains affecting reactivityDifferent antimicrobial profiles

Q & A

Q. What are the common synthetic routes for ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Triazole ring formation : Cyclization of precursors using azide-alkyne click chemistry or diazo coupling .
  • Pyrimidine functionalization : Nucleophilic substitution or condensation reactions to introduce the benzyl and propanoate groups .
  • Esterification : Ethyl ester formation under acidic or basic conditions .

Q. Optimization strategies :

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use Cu(I) catalysts for regioselective triazole formation .

Q. Table 1: Key Reaction Parameters

StepParameterOptimal RangeImpact on Yield
CyclizationTemperature60–80°C±15% yield variation
SubstitutionSolventDMF/THF (1:1)Maximizes solubility
PurificationChromatographySilica gel, ethyl acetate/hexanePurity >95%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents on the triazolopyrimidine core (e.g., benzyl protons at δ 4.2–4.5 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O) stretches at 1680–1720 cm1^{-1} .
  • X-ray crystallography : Resolves spatial arrangement of the triazole and pyrimidine rings (e.g., dihedral angles between fused rings) .

Methodological tip : Combine NMR with HSQC/HMBC experiments to assign complex proton environments .

Q. What preliminary biological activity assessments are recommended for this compound in drug discovery contexts?

  • In vitro enzyme inhibition assays : Target kinases or proteases due to the triazolopyrimidine scaffold’s ATP-binding mimicry .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Computational docking : Predict binding affinity to targets like PARP-1 or CDK2 using AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?

  • Statistical Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., substituent electronic effects vs. steric hindrance) .
  • Meta-analysis : Compare datasets across analogs (e.g., fluorobenzyl vs. methoxyphenyl derivatives) to identify trends .
  • Mechanistic studies : Employ isotopic labeling (e.g., 18^{18}O in the oxo group) to track metabolic stability .

Q. What reaction mechanisms are proposed for the degradation or metabolic transformation of this compound under physiological conditions?

  • Hydrolysis : The ester group undergoes pH-dependent cleavage to form carboxylic acid derivatives .
  • Oxidative metabolism : Cytochrome P450 enzymes may hydroxylate the benzyl moiety, detected via LC-MS/MS .
  • Photodegradation : UV exposure induces ring-opening reactions in the triazole moiety, monitored by HPLC .

Methodological recommendation : Use 19^{19}F NMR (if fluorinated analogs exist) to track metabolic pathways in real-time .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

  • Substituent variation : Synthesize derivatives with halogens, alkyl chains, or electron-withdrawing groups at the benzyl position .
  • Biological testing : Correlate substituent properties (e.g., logP, Hammett σ) with IC50_{50} values in dose-response assays .

Q. Table 2: SAR Trends in Triazolopyrimidine Analogs

SubstituentPositionBiological Activity (IC50_{50})Key Reference
4-FluorophenylC312 nM (CDK2 inhibition)
3-MethoxybenzylC345 nM (PARP-1 inhibition)
2-ChlorobenzylC3Inactive

Q. What computational modeling approaches are most effective for predicting the reactivity and stability of this compound?

  • Quantum mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) optimize transition states for hydrolysis or oxidation .
  • Molecular dynamics (MD) : Simulate binding modes in solvated enzyme active sites (e.g., 100 ns trajectories in GROMACS) .
  • ADMET prediction : Use SwissADME or ADMETlab to forecast bioavailability and toxicity .

Integration with experiments : Validate computational predictions with kinetic studies (e.g., Arrhenius plots for degradation rates) .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Continuous flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., triazole cyclization) .
  • Chiral chromatography : Use cellulose-based columns to resolve racemic mixtures .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediates .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, crystallinity)?

  • Polymorph screening : Test crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms .
  • Particle engineering : Use spray drying or nano-milling to improve aqueous solubility .
  • Quality by Design (QbD) : Define a design space for critical process parameters (CPPs) using JMP or MODDE software .

Q. How can advanced spectroscopic techniques (e.g., solid-state NMR, cryo-EM) elucidate intermolecular interactions in formulations of this compound?

  • Solid-state NMR : Probe hydrogen bonding between the triazolopyrimidine core and excipients (e.g., lactose) .
  • Cryo-electron microscopy (cryo-EM) : Resolve nanostructures in lipid-based delivery systems (e.g., liposomes) .

Practical consideration : Pair with differential scanning calorimetry (DSC) to detect phase transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.